1-Phenyl-4,5,6,7-tetrahydro-1H-indazole
Overview
Description
1-Phenyl-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties
Preparation Methods
The synthesis of 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole typically involves the condensation of phenylhydrazine with cyclohexanone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to yield the desired indazole derivative . Industrial production methods often employ similar synthetic routes but may include additional steps to optimize yield and purity.
Chemical Reactions Analysis
1-Phenyl-4,5,6,7-tetrahydro-1H-indazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-Phenyl-4,5,6,7-tetrahydro-1H-indazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies investigating its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Research is ongoing to explore its efficacy in treating various diseases, including cancer and hypertension.
Industry: It is utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory mediators such as prostaglandins . Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
1-Phenyl-4,5,6,7-tetrahydro-1H-indazole can be compared with other indazole derivatives, such as:
1H-Indazole: Known for its anticancer and antimicrobial properties.
2H-Indazole: Exhibits antihypertensive and anti-inflammatory activities.
3-Phenyl-2H-indazole: Noted for its potential as an anti-inflammatory agent.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and make it a valuable compound for further research and development.
Properties
IUPAC Name |
1-phenyl-4,5,6,7-tetrahydroindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-2-7-12(8-3-1)15-13-9-5-4-6-11(13)10-14-15/h1-3,7-8,10H,4-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBVBTYRFINFCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=NN2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611707 | |
Record name | 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14714-06-8 | |
Record name | 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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